

The Role of DC_C66 in Cancer Cell Proliferation: A Technical Whitepaper

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Compound of Interest

Compound Name: DC_C66

Cat. No.: B15144807

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Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme in protein arginine methylation, has emerged as a significant player in the development and progression of various cancers.[1] CARM1 catalyzes the methylation of both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, chromatin remodeling, mRNA splicing, and signal transduction. Its overexpression has been linked to poor prognoses in several cancer types, making it a compelling target for therapeutic intervention. **DC_C66** is a cell-membrane permeable inhibitor of CARM1, which has demonstrated anti-proliferative effects on various cancer cell lines by competitively binding to the substrate-binding site of CARM1. This technical guide provides an in-depth overview of the role of **DC_C66** in cancer cell proliferation, focusing on its mechanism of action through the inhibition of CARM1 and the subsequent impact on key signaling pathways.

Quantitative Data on the Anti-proliferative Effects of DC_C66

While specific IC50 values for **DC_C66** are not widely available in the public domain, studies have demonstrated its dose- and time-dependent inhibitory effects on the proliferation of several cancer cell lines. The following table summarizes the qualitative findings:

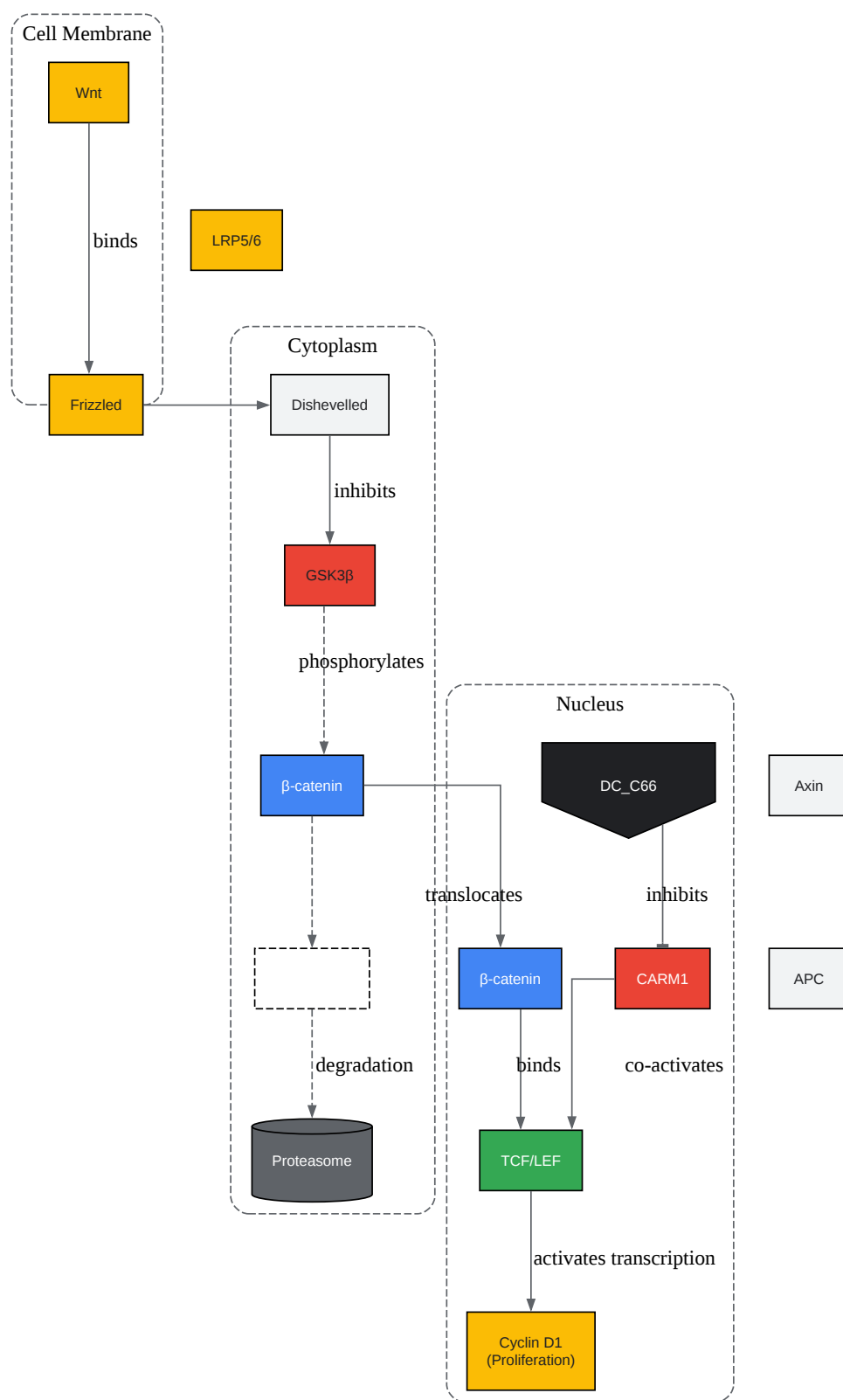
Cell Line	Cancer Type	Observed Effect of DC_C66
HELA	Cervical Cancer	Time- and dose-dependent inhibition of proliferation.
K562	Leukemia	Time- and dose-dependent inhibition of proliferation.
MCF-7	Breast Cancer	Time- and dose-dependent inhibition of proliferation.

Signaling Pathways Modulated by CARM1 and Targeted by DC_C66

CARM1 is implicated in several signaling pathways crucial for cancer cell proliferation. By inhibiting CARM1, **DC_C66** is expected to modulate these pathways.

Wnt/ β -catenin Signaling Pathway

CARM1 acts as a coactivator for β -catenin, a central component of the Wnt signaling pathway. The overexpression of CARM1 can lead to the deregulation of β -catenin and the subsequent transcription of genes involved in cell proliferation, such as Cyclin D1.

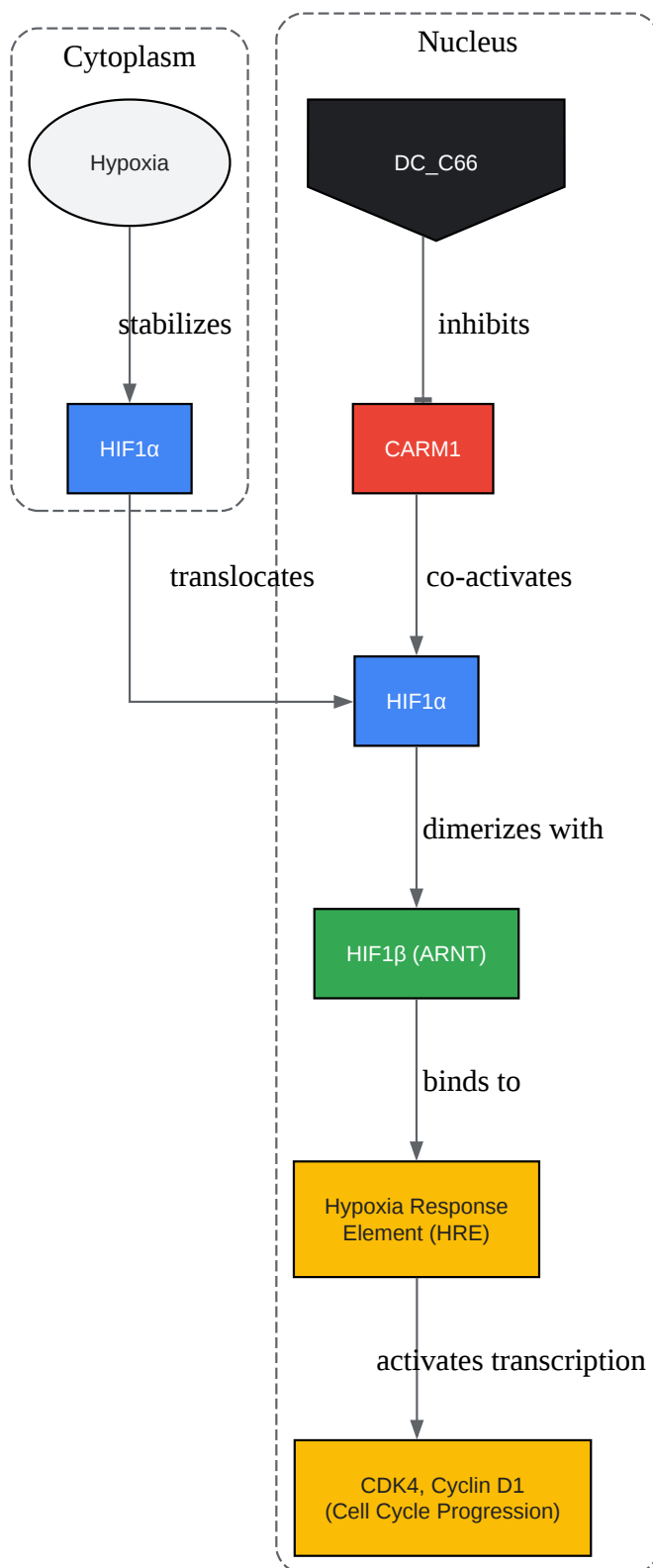


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CARM1 in the Wnt/β-catenin Signaling Pathway.

HIF1A Signaling Pathway

In hypoxic conditions, often found in solid tumors, CARM1 can be recruited by Hypoxia-Inducible Factor 1 Alpha (HIF1A) to the promoters of genes involved in cell cycle progression, such as CDK4 and Cyclin D1.

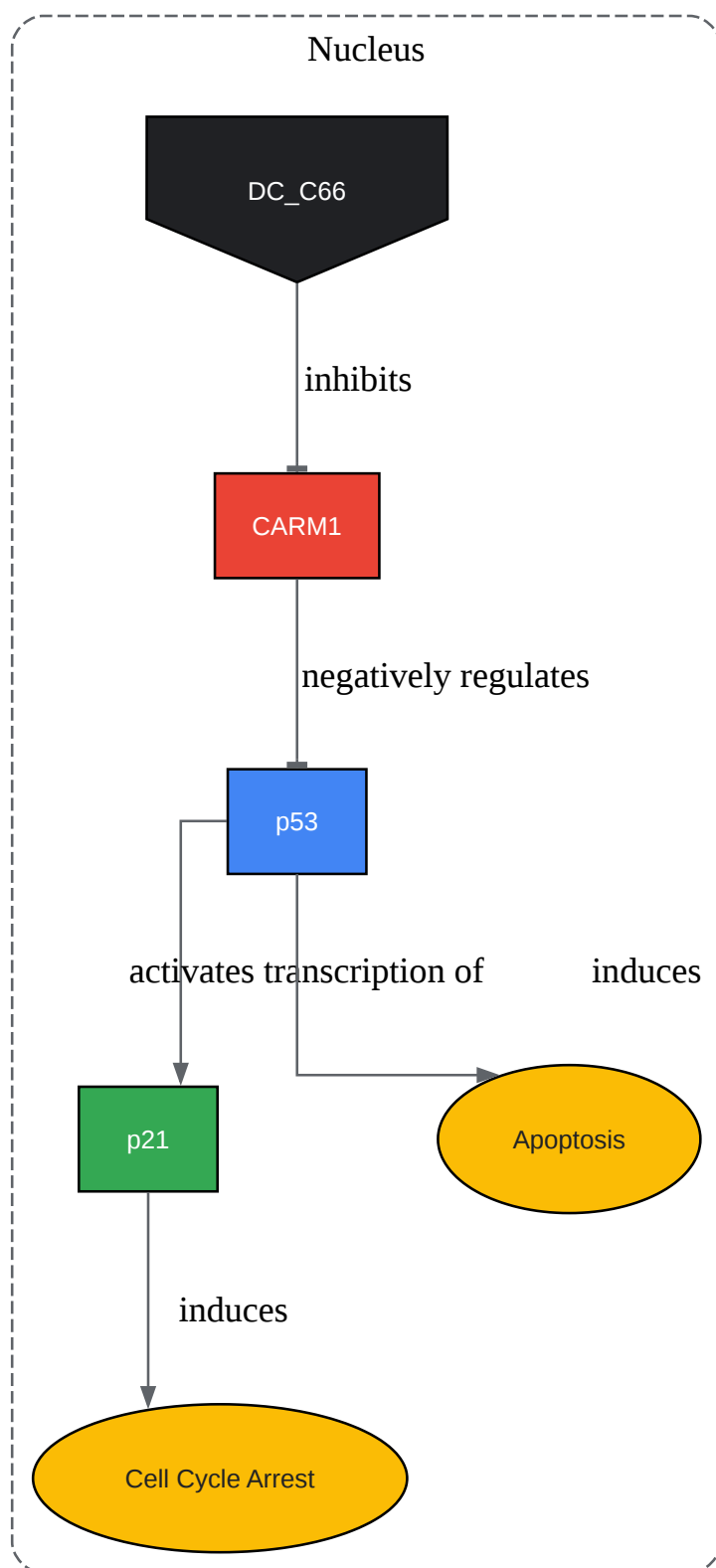


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CARM1 in the HIF1A Signaling Pathway.

p53 Signaling Pathway

CARM1 can also influence the p53 signaling pathway. Knockdown of CARM1 has been shown to upregulate p53, a key tumor suppressor, leading to cell cycle arrest and apoptosis.



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References

- 1. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
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